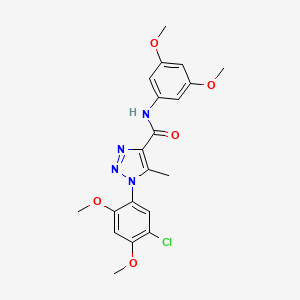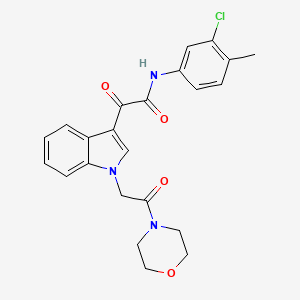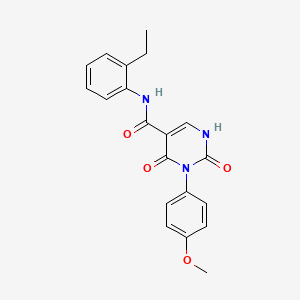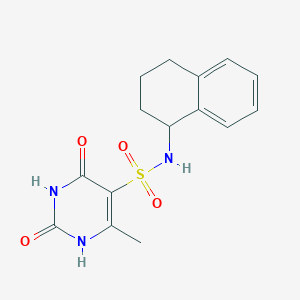
1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often derived from 5-chloro-2,4-dimethoxyphenyl azide, and the alkyne precursor is 3,5-dimethoxyphenylacetylene.
Substitution Reactions: The triazole ring is then functionalized with a methyl group at the 5-position through a substitution reaction.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the triazole derivative with a suitable amine, such as 3,5-dimethoxyaniline, under appropriate conditions (e.g., using a coupling reagent like EDCI or DCC in the presence of a base).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms (like chlorine) can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(5-bromo-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(5-chloro-2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of multiple methoxy groups and a chlorine atom provides distinct electronic and steric properties, potentially leading to unique interactions with biological targets and different reactivity profiles compared to similar compounds.
Properties
Molecular Formula |
C20H21ClN4O5 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H21ClN4O5/c1-11-19(20(26)22-12-6-13(27-2)8-14(7-12)28-3)23-24-25(11)16-9-15(21)17(29-4)10-18(16)30-5/h6-10H,1-5H3,(H,22,26) |
InChI Key |
HOGXMHNOYMWQED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11292152.png)
![N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11292162.png)
![Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11292167.png)
![3-(4-chlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11292169.png)
![6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B11292179.png)


![5-(4-butoxy-3-methoxyphenyl)-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11292188.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11292200.png)
![2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B11292208.png)

![2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11292228.png)
![2-[(2,3-dichlorophenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11292241.png)
